molecular formula C16H15NO2 B11863013 6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-30-1

6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11863013
CAS No.: 50743-30-1
M. Wt: 253.29 g/mol
InChI Key: HKCIDVICIWFAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a derivative of the 4-oxo-4H-1-benzopyran-3-carbonitrile (commonly termed 3-cyanochromone or ChrCN) scaffold. Its structure features a benzopyran core with a nitrile group at position 3, a ketone at position 4, and a cyclohexyl substituent at position 6. The cyclohexyl group introduces steric bulk, which can modulate reactivity and selectivity in chemical transformations . The compound’s unique functionalities—including the electron-deficient α,β-unsaturated ketone system and the nitrile group—enable diverse reactions such as cycloadditions, nucleophilic additions, and carbocyanation . These properties make it valuable in synthesizing heterocyclic compounds and pharmaceutical intermediates.

Properties

CAS No.

50743-30-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-cyclohexyl-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C16H15NO2/c17-9-13-10-19-15-7-6-12(8-14(15)16(13)18)11-4-2-1-3-5-11/h6-8,10-11H,1-5H2

InChI Key

HKCIDVICIWFAGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)OC=C(C3=O)C#N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of o-Cyclohexylphenol

Procedure :

  • React o-cyclohexylphenol with acetyl chloride in the presence of AlCl₃ under anhydrous conditions.

  • Conditions : 0–5°C, dichloromethane solvent, 12-hour stirring.

  • Yield : ~60–70% (estimated from analogous reactions).

Limitations :

  • Regioselectivity issues may arise due to the steric bulk of the cyclohexyl group.

  • Purification requires column chromatography to isolate the para-acetyl product.

Vilsmeier-Haack Reaction for Chromene Formation

Cyclization and Formylation

Procedure :

  • Treat 6-cyclohexyl-2-hydroxyacetophenone with Vilsmeier reagent (DMF/POCl₃) at 0°C.

  • Warm to 80°C for 4 hours to form 6-cyclohexyl-4-oxo-4H-chromene-3-carbaldehyde.

  • Yield : 73–88% (based on brominated analogs).

Mechanistic Insight :

  • The reaction proceeds via electrophilic formylation at position 3, followed by cyclodehydration to form the chromene ring.

Conversion of Aldehyde to Nitrile

Oxime Formation and Dehydration

Procedure :

  • React 6-cyclohexyl-4-oxo-4H-chromene-3-carbaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1).

  • Heat the oxime intermediate with PCl₅ in DMF at 100°C for 2 hours.

  • Yield : ~70–80% (estimated from similar chromene nitriles).

Reaction Equation :

RCHO+NH2OH\cdotpHClRCH=NOHPCl5RCN\text{RCHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{RCH=NOH} \xrightarrow{\text{PCl}5} \text{RCN}

Side Reactions :

  • Overheating may degrade the chromene ring.

  • Excess PCl₅ can hydrolyze the nitrile back to the amide.

Alternative Pathways and Comparative Analysis

Direct Cyclocondensation with Cyanoacetate

Procedure :

  • Condense 6-cyclohexylresorcinol with ethyl cyanoacetate in acetic acid/H₂SO₄.

  • Conditions : Reflux for 6 hours.

  • Yield : <50% (due to competing ester hydrolysis).

Limitations :

  • Poor regiocontrol for nitrile positioning.

  • Requires harsh acidic conditions.

Halogenation-Cyanation Sequence

Procedure :

  • Chlorinate 6-cyclohexyl-4-oxo-4H-chromene-3-carbaldehyde with POCl₃.

  • Perform nucleophilic substitution with KCN in DMSO.

  • Yield : ~40–50% (lower due to steric hindrance).

Optimization Strategies and Yield Improvement

ParameterVilsmeier-Oxime MethodDirect CyclocondensationHalogenation-Cyanation
Overall Yield 50–60%30–40%40–50%
Purity (HPLC) >95%85–90%90–95%
Key Advantage High regioselectivityOne-pot synthesisAvoids PCl₅

Recommendations :

  • Use the Vilsmeier-oxime route for scalability and reproducibility.

  • Introduce the cyclohexyl group early to minimize steric interference.

Characterization and Analytical Data

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-2), 7.89 (d, J=8.5 Hz, 1H, H-5), 7.45 (d, J=8.5 Hz, 1H, H-7), 3.02–2.95 (m, 1H, cyclohexyl), 1.85–1.45 (m, 10H, cyclohexyl).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O).

  • MS (EI) : m/z 253.3 [M]⁺.

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ and Pd catalysts increase production costs.

  • Waste Management : Neutralization of acidic byproducts and PCl₅ residues is critical.

Chemical Reactions Analysis

6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile exhibits several promising biological activities:

Anticancer Activity

The compound has demonstrated significant anticancer properties across various cancer cell lines. For example:

Cell LineIC50 (µM)
HCT1161.9
MCF72.3
Doxorubicin3.23

These results suggest that it is more effective than some standard chemotherapeutic agents in certain contexts.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industrial Applications

Beyond its biomedical applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile chemical structure.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameBiological ActivityNotable Features
4H-chromene-3-carbonitrileModerate anticancer activityLacks cyclohexyl group
2-amino-4H-chromene derivativesVarying reactivityContains amino group instead of nitrile

These comparisons highlight how the specific substitution pattern in this compound imparts unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s antimicrobial properties could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of 6-cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile are influenced by its substituents and core structure. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Features
This compound 4-Oxo-4H-1-benzopyran Cyclohexyl (C6), nitrile (C3) Bulky cyclohexyl group enhances steric hindrance; 4-oxo stabilizes resonance .
6-[Bis(acetyloxy)methyl]-4-oxo-4H-1-benzopyran-3-carbonitrile 4-Oxo-4H-1-benzopyran Diacetoxymethyl (C6), nitrile (C3) Polar diacetoxymethyl group increases solubility; may alter nucleophilic attack sites.
6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile 2-Oxo-2H-1-benzopyran Ethyl (C6), methyl (C4), nitrile (C3) 2-Oxo position reduces electron deficiency compared to 4-oxo; methyl enhances lipophilicity.
2-Amino-3-formylchromone 4-Oxo-4H-1-benzopyran Amino (C2), formyl (C3) Amino and formyl groups enable condensation reactions; acts as a synthon for fused heterocycles.
6-Ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile Pyridine Ethyl (C6), pyridinyl (C5), nitrile (C3) Pyridine core lacks benzopyran’s oxygen atom, reducing aromatic resonance and reactivity diversity.

Research Findings

  • This compound : Demonstrated utility in carbocyanation reactions with alkynes, forming fused polycyclic structures .
  • 6-[Bis(acetyloxy)methyl]-4-oxo-4H-1-benzopyran-3-carbonitrile : Used in ester hydrolysis studies, yielding hydroxy derivatives for further functionalization .
  • 2-Amino-3-formylchromone: Key intermediate for synthesizing quinolines and acridines via Skraup-like reactions .

Biological Activity

6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile, a compound belonging to the benzopyran family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO2C_{16}H_{15}NO_2 and a molecular weight of 253.29 g/mol. Its structure features a cyclohexyl group at the 6-position, a carbonitrile functional group at the 3-position, and a ketone at the 4-position, contributing to its unique chemical properties .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzopyran Core : Initial reactions involve the cyclization of appropriate precursors to form the benzopyran structure.
  • Functional Group Modifications : Subsequent steps introduce the cyclohexyl and carbonitrile groups through specific chemical reactions such as nucleophilic substitutions and condensation reactions .

Biological Activity

Research into the biological activity of this compound reveals several promising properties:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines with IC50 values in the low micromolar range. The mechanism is believed to involve the inhibition of key enzymes responsible for cell proliferation .

Cell LineIC50 (µM)
HCT1161.9
MCF72.3
Doxorubicin3.23

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The compound disrupts bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its ability to inhibit inflammatory pathways makes it a candidate for further development in this area .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study involving HCT116 and MCF7 cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
  • Antimicrobial Testing : In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Its antimicrobial action is linked to disrupting bacterial membranes and inhibiting essential enzymes within bacteria .

Q & A

Q. What are the optimal synthetic routes for 6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with active methylene compounds. For example:

  • Step 1: React 3-cyclohexylbenzaldehyde with malononitrile in the presence of a base (e.g., piperidine) under reflux conditions to form the chromene backbone.
  • Step 2: Optimize cyclization using microwave-assisted synthesis or solvent-free conditions to enhance yield (reported yields: 65–85%) .
  • Critical Parameters: Temperature control (80–120°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., K₂CO₃ for propargylation) .

Table 1: Example Reaction Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Yield (%)
3-cyclohexylbenzaldehyde20Ethanol8072
Malononitrile20Ethanol80-
Piperidine2 drops---

Q. How can this compound be characterized structurally?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H–N motifs) .
  • Spectroscopy: Use 1H^1H/13C^{13}C NMR to confirm nitrile (δ ~110–120 ppm in 13C^{13}C) and cyclohexyl proton environments (δ 1.2–2.0 ppm in 1H^1H) .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 310.12 for C₁₇H₁₅NO₂) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence bioactivity compared to other alkyl/aryl groups?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Compare inhibitory activity against cancer cell lines (e.g., MCF-7) with analogs like 6-acetyl or 6-isopropyl derivatives. Cyclohexyl’s lipophilicity may enhance membrane permeability but reduce solubility .
    • Use molecular docking to assess binding affinity with target enzymes (e.g., COX-2 or topoisomerase II). The bulky cyclohexyl group may sterically hinder interactions in shallow binding pockets .
  • Experimental Design:
    • Synthesize derivatives with varying substituents (e.g., 6-fluoro, 6-nitro) and test in vitro using standardized cytotoxicity assays (IC₅₀ values) .

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer:

  • Case Study: Discrepancies in 1H^1H NMR chemical shifts may arise from solvent polarity or tautomerism. For example:
    • In DMSO-d₆, the enolic –OH proton (δ 10–12 ppm) may appear broad due to hydrogen bonding, while in CDCl₃, it could be absent if tautomerized to the keto form .
  • Resolution Strategy:
    • Conduct variable-temperature NMR to observe dynamic equilibria.
    • Compare with computational predictions (DFT calculations for optimized geometries) .

Q. What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

  • Propargylation Example:
    • Protect the 4-oxo group with a trimethylsilyl (TMS) group before introducing propargyl bromide to the 7-hydroxy position, achieving >90% regioselectivity .
    • Use green catalysts (e.g., CuI nanoparticles) for click chemistry modifications .
  • Key Data:
    • Unprotected reactions yield <50% desired product due to competing O- vs. N-alkylation .

Data Contradiction Analysis

Q. Why do computational models conflict with experimental electronic property data?

Methodological Answer:

  • Hypothesis: The nitrile group’s electron-withdrawing effect may be overestimated in DFT calculations if solvation is neglected.
  • Validation:
    • Measure redox potentials via cyclic voltammetry (e.g., E1/2_{1/2} ≈ -1.2 V vs. Ag/AgCl in acetonitrile) and compare with HOMO-LUMO gaps from DFT .
    • Adjust computational parameters to include solvent models (e.g., PCM for ethanol) .

Research Applications

Q. How is this compound applied in materials science?

Methodological Answer:

  • Organic Semiconductors:
    • Fabricate thin films via spin-coating and measure charge carrier mobility (μ ≈ 0.1–0.5 cm²/V·s) using field-effect transistor (FET) architectures.
    • The cyclohexyl group reduces crystallinity but improves film flexibility .
  • Fluorescence Studies:
    • Test emission spectra in UV-Vis (λem_{em} ~450 nm) and quantify quantum yields (ΦF_F ~0.3–0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.